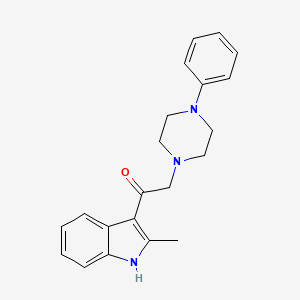
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone, also known as MIPEP, is a chemical compound that has been the subject of scientific research in recent years. MIPEP is a highly potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system.
Mécanisme D'action
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone acts as a μ-opioid receptor agonist, which means that it binds to the receptor and activates its signaling pathway. The μ-opioid receptor is coupled to G proteins, which are involved in the modulation of intracellular signaling pathways. Upon activation by this compound, the μ-opioid receptor inhibits the activity of adenylate cyclase and activates the mitogen-activated protein kinase pathway, leading to the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in various animal models of pain, including thermal, mechanical, and inflammatory pain. The compound has also been shown to have antinociceptive effects in the tail-flick and hot-plate tests. In addition to its analgesic effects, this compound has been shown to have anxiolytic and antidepressant-like effects in various behavioral tests. The compound has also been shown to have anticonvulsant effects in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has several advantages as a tool compound for scientific research. The compound has high potency and selectivity for the μ-opioid receptor, which makes it a useful tool for investigating the function of the receptor and its signaling pathway. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its high cost and the potential for off-target effects at high concentrations.
Orientations Futures
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has several potential future directions for scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of pain and other neurological disorders. The compound may also be useful for investigating the role of the μ-opioid receptor in addiction and reward pathways. Another direction is the development of more selective and potent agonists of the μ-opioid receptor, which may have improved therapeutic potential and reduced side effects. Finally, this compound may be useful for investigating the role of the μ-opioid receptor in various physiological processes, including immune function and gastrointestinal motility.
Méthodes De Synthèse
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone involves several steps, including the preparation of 2-methyl-1H-indole-3-carboxylic acid, the synthesis of the piperazine derivative, and the coupling of the two compounds. The final product is obtained through purification by column chromatography. The synthesis of this compound has been described in detail in several research papers, and the yield and purity of the compound have been optimized through various modifications of the synthesis method.
Applications De Recherche Scientifique
1-(2-methyl-1H-indol-3-yl)-2-(4-phenyl-1-piperazinyl)ethanone has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of pain and other neurological disorders. The compound has been shown to have high affinity and selectivity for the μ-opioid receptor, which is involved in the modulation of pain, reward, and addiction. This compound has been used in various in vitro and in vivo studies to investigate the mechanism of action of the μ-opioid receptor and to test its potential as a therapeutic target.
Propriétés
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16-21(18-9-5-6-10-19(18)22-16)20(25)15-23-11-13-24(14-12-23)17-7-3-2-4-8-17/h2-10,22H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRICDVZADFVPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

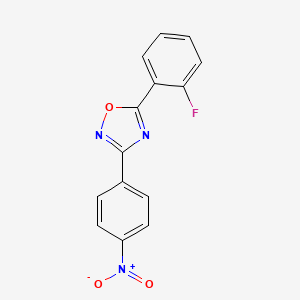
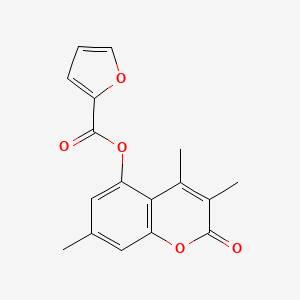
![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

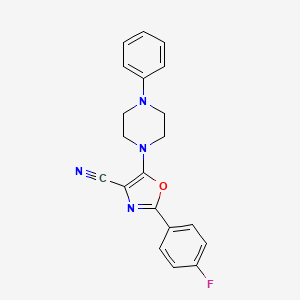
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
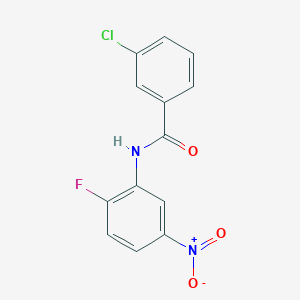
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)